磺草酮

描述

Molecular Structure Analysis

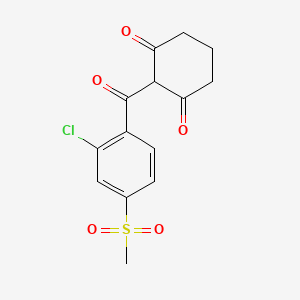

Sulcotrione has a molecular weight of 328.77 . It is a sulfone, a beta-triketone, and a member of cyclohexanones . The molecular structure of Sulcotrione includes the arrangement of atoms and the chemical bonds that hold the atoms together .Physical And Chemical Properties Analysis

Sulcotrione has a density of 1.4±0.1 g/cm³ . Its boiling point is 574.5±50.0 °C at 760 mmHg . The vapour pressure of Sulcotrione is 0.0±1.6 mmHg at 25°C . The surface tension of liquid spray droplets of Sulcotrione is reduced by the use of adjuvants .科学研究应用

Herbicide in Agriculture

Sulcotrione is a widely used herbicide, particularly in maize cultivation . It is effective against both monocotyledonous and dicotyledonous weeds . The effectiveness of Sulcotrione as a herbicide is influenced by the pH of the spray liquid .

Use of Adjuvants

Adjuvants can be used with Sulcotrione to mitigate the negative effect of pH and allow for a reduction in herbicide doses while maintaining high efficiency . For instance, at a low pH of the spray liquid (4), the use of a reduced dose of Sulcotrione with an adjuvant based on methylated rapeseed oil can increase the effectiveness of barnyardgrass control to the same level as at the full dose of herbicide .

Environmental Impact

The application of Sulcotrione in a low pH condition does not always cause an improvement in effectiveness and depends on the type of compound used . The use of adjuvants, substances that modify the pH of the spray liquid and reduce water hardness can achieve a high effectiveness of the plant protection .

Degradation and Mineralization

Sulcotrione, along with another triketone herbicide, mesotrione, can be degraded and mineralized in an acidic aqueous medium by the electro-Fenton process . This process involves the oxidative opening of the aromatic or cyclic TRK by-products, leading to the formation of short-chain carboxylic acids, and then, of carbon dioxide and inorganic ions .

Toxicology Studies

Studies have been conducted on rats exposed to Sulcotrione for 28 days to determine the time and response relationship between blood Sulcotrione and tyrosine and main toxic response . This helps in understanding the potential health impacts of Sulcotrione exposure.

Water Treatment

Due to its extensive use in agriculture, Sulcotrione often ends up in natural waters, becoming an environmental pollutant . Therefore, methods to remove Sulcotrione from natural waters are being developed, with the electro-Fenton process showing promise .

作用机制

Target of Action

Sulcotrione is a β-triketone herbicide that primarily targets the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) in plants . HPPD plays a crucial role in the catabolism of the amino acid tyrosine, which is essential for the biosynthesis of tocopherols (vitamin E) and plastoquinone .

Mode of Action

Sulcotrione inhibits the activity of HPPD, thereby preventing the breakdown of tyrosine . This inhibition leads to an excess of tyrosine, which stunts growth, and a lack of tocopherols and plastoquinone, which results in oxidative damage and destruction of chlorophyll . Sulcotrione also induces a more rapid decrease in the quantum yield of photosystem 2 (PS2) as monitored by chlorophyll fluorescence .

Biochemical Pathways

The inhibition of HPPD by Sulcotrione affects the carotenoid biosynthesis pathway . This pathway is responsible for the formation of carotenoids, which protect chlorophyll in plants from being destroyed by sunlight . The inhibition of this pathway leads to a reduction in plastoquinone contents in plants, which in turn leads to the major herbicidal effect of sulcotrione .

Pharmacokinetics

It is known that sulcotrione is a weak acid, which may influence its absorption and distribution within plants .

Result of Action

The primary result of Sulcotrione’s action is the reduction of chlorophyll and carotenoid contents in plants . This leads to a decrease in the quantum yield of PS2, resulting in a more rapid decrease in chlorophyll fluorescence . Ultimately, this results in the whitening and death of the plant tissues .

安全和危害

Sulcotrione may cause an allergic skin reaction, damage fertility or the unborn child, and cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Therefore, it’s important to avoid release to the environment, use personal protective equipment, and ensure adequate ventilation when handling Sulcotrione .

属性

IUPAC Name |

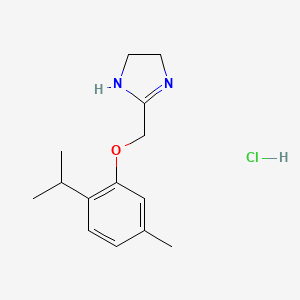

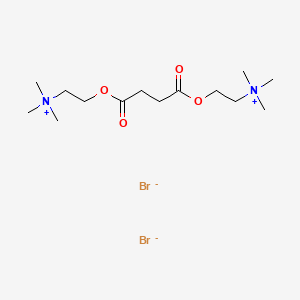

2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTBTIFWAXVEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058230 | |

| Record name | Sulcotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulcotrione | |

CAS RN |

99105-77-8, 114680-61-4 | |

| Record name | Sulcotrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99105-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulcotrione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099105778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedione, 2-(2-chloro-4-(methylsulfonyl)benzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114680614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulcotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)benzoyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULCOTRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UEH9SXW7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Sulcotrione?

A1: Sulcotrione is a triketone herbicide that primarily targets the 4-hydroxyphenyl pyruvate dioxygenase (HPPD) enzyme in plants. [, ] This enzyme plays a crucial role in the biosynthesis of carotenoids, which are essential pigments for photosynthesis and photoprotection. [, ]

Q2: What are the downstream effects of HPPD inhibition by Sulcotrione?

A2: Inhibiting HPPD leads to the depletion of carotenoids in plants. [, , ] This disruption in carotenoid biosynthesis results in the accumulation of phytoene, a precursor of carotenoids, and ultimately leads to bleaching symptoms in treated plants. [, ] The lack of protective carotenoids makes plants susceptible to photo-oxidative damage, ultimately causing their death. [, ]

Q3: How does Sulcotrione affect chlorophyll fluorescence in plants?

A3: Studies using chlorophyll a fluorescence analysis show that Sulcotrione treatment causes a decline in quantum yield, similar to the effects observed with Diuron, another herbicide that inhibits photosynthetic electron transport. [, ] This suggests that Sulcotrione also disrupts photosynthetic electron transport by affecting the plastoquinone pool, which is involved in this process. []

Q4: Does the presence of grape marc influence Sulcotrione's toxicity?

A4: Research indicates that the addition of grape marc to Sulcotrione enhances its cell toxicity. [] This suggests a synergistic effect between the herbicide and grape marc, potentially influencing its biological activity. []

Q5: What is the molecular formula and weight of Sulcotrione?

A5: While the provided research papers do not explicitly state the molecular formula and weight of Sulcotrione, this information can be readily found in chemical databases like PubChem. The molecular formula of Sulcotrione is C14H13ClO5S, and its molecular weight is 328.77 g/mol.

Q6: Is there any spectroscopic data available for Sulcotrione and its photoproducts?

A6: Yes, several studies have utilized HPLC coupled with a diode-array detector (HPLC-DAD) to analyze Sulcotrione and its degradation products. [, ] Furthermore, researchers have characterized a major photoproduct of Sulcotrione as a chromone derivative using various spectroscopic techniques. []

Q7: How does soil pH affect the persistence of Sulcotrione?

A7: Studies have shown that Sulcotrione persists longer in more acidic soils. For instance, in a sandy loam soil, the half-life of Sulcotrione was longer at pH 5.5 and 6.0 compared to pH 7.1. []

Q8: What factors influence the mobility and leaching potential of Sulcotrione in the soil?

A8: Research suggests that Sulcotrione exhibits moderate mobility in soil. [, ] Factors like soil texture, organic matter content, and adsorption-desorption characteristics significantly influence its movement. [, ] For instance, Sulcotrione showed limited vertical movement in the top 10 cm of soil during semi-field experiments using reconstructed soil columns. []

Q9: What are the major degradation pathways of Sulcotrione in the environment?

A9: Sulcotrione primarily degrades via mineralization and photodegradation. [, ] Microorganisms in the soil also contribute to its degradation, with 2-chloro-4-mesylbenzoic acid (CMBA) identified as a major metabolite. [, , ]

Q10: Does repeated application of Sulcotrione lead to accelerated biodegradation in soil?

A11: Despite being readily biodegradable, studies have not observed accelerated biodegradation of Sulcotrione even after repeated applications. [, ]

Q11: What is the ecotoxicological impact of Sulcotrione on soil bacteria?

A12: Research utilizing metagenomics and metabolomics suggests that Sulcotrione has a minimal impact on the diversity and composition of soil bacterial communities, unlike the natural β-triketone herbicide Leptospermone. [, ]

Q12: What analytical techniques are commonly used to quantify Sulcotrione and its metabolites?

A13: High-performance liquid chromatography (HPLC) coupled with various detectors like diode-array detectors (DAD) is widely employed for quantifying Sulcotrione and its metabolites in various matrices, including soil, water, and plant tissues. [, , ]

Q13: Are there any reported cases of weed resistance to Sulcotrione?

A14: While the provided research does not specifically address Sulcotrione resistance, it highlights the importance of understanding the differential sensitivity of various weed species to HPPD-inhibiting herbicides. [, ] For instance, Echinochloa muricata exhibits lower sensitivity to Sulcotrione compared to Echinochloa crus-galli, which could potentially lead to resistance issues in the future. []

Q14: What are the potential advantages of using Sulcotrione over Atrazine?

A17: While both Sulcotrione and Atrazine are widely used herbicides, Sulcotrione is considered a relatively environmentally friendlier option due to its faster degradation in soil and lower persistence. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

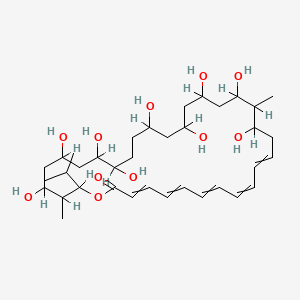

![2-[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;2-hydroxypropanoic acid](/img/structure/B1682566.png)

![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1682580.png)

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B1682581.png)